molecular formula C21H23N5O5S2 B11320374 N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11320374
M. Wt: 489.6 g/mol
InChI Key: VUHBOHQIHNMEPU-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a triazole ring, and a sulfonamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, the triazole ring, and the sulfonamide group. The synthetic route may include:

    Formation of Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, using catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme activities or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activities and leading to various biological effects. For example, it could inhibit the activity of a specific enzyme involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C21H23N5O5S2

Molecular Weight

489.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H23N5O5S2/c1-14-4-7-16(8-5-14)26(33(3,28)29)11-19-23-24-21(25(19)2)32-12-20(27)22-15-6-9-17-18(10-15)31-13-30-17/h4-10H,11-13H2,1-3H3,(H,22,27)

InChI Key

VUHBOHQIHNMEPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)OCO4)S(=O)(=O)C

Origin of Product

United States

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